3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate
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Overview
Description
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C4H5ClN2O2S. It is a solid substance that is used primarily in early discovery research due to its unique chemical properties . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich for research purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate typically involves the reaction of isothiazole derivatives with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, as it is primarily used in research settings. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-Amino-4-isothiazolecarboxylic acid hydrochloride hydrate include:
- 5-Ethyl-6-methyl-2-[(3-piperidinylmethyl)amino]-4-pyrimidinol hydrochloride hydrate
- 1-(3-Aminopropyl)-4-methyl-2,3-piperazinedione hydrochloride hydrate
- 1-(2-Amino-2-oxoethyl)-3-piperidinecarboxylic acid hydrate
Uniqueness
What sets this compound apart from these similar compounds is its unique isothiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-amino-1,2-thiazole-4-carboxylic acid;hydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S.ClH.H2O/c5-3-2(4(7)8)1-9-6-3;;/h1H,(H2,5,6)(H,7,8);1H;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGJHXBDZUSDFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)C(=O)O.O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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